1,2-Dimethylnaphthalene

Catalog No.
S1521356
CAS No.
573-98-8
M.F
C12H12
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylnaphthalene

CAS Number

573-98-8

Product Name

1,2-Dimethylnaphthalene

IUPAC Name

1,2-dimethylnaphthalene

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3

InChI Key

QNLZIZAQLLYXTC-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C=C1)C

solubility

less than 1 mg/mL at 73° F (NTP, 1992)

Synonyms

1,2-dimethylnaphthalene

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C

The exact mass of the compound 1,2-Dimethylnaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59832. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of dimethylnaphthalene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dimethylnaphthalene (CAS 573-98-8) is a liquid-phase polycyclic aromatic hydrocarbon (PAH) characterized by adjacent methyl substituents on the naphthalene core. Unlike many of its symmetrically substituted, solid-phase isomers, it remains a liquid at room temperature, featuring a melting point of approximately 1.6 °C and a high boiling point of 266.5 °C[1]. In procurement and industrial chemistry, it is primarily sourced as a specialized synthetic intermediate for ortho-fused naphthalene derivatives, a high-temperature solvent, and a precise analytical standard for petrochemical combustion and environmental toxicity modeling.

Generic substitution with other dimethylnaphthalene isomers, such as the industrially dominant 2,6-dimethylnaphthalene, fundamentally fails due to drastic differences in physical state and regiochemistry. While 2,6-dimethylnaphthalene is a high-melting solid (MP ~111 °C) requiring heated transfer lines and specialized handling, 1,2-dimethylnaphthalene is pumpable at room temperature, drastically simplifying liquid-phase processability [1]. Furthermore, the adjacent (ortho) positioning of the methyl groups in 1,2-dimethylnaphthalene allows for its selective oxidation into 1,2-naphthalenedicarboxylic acid—a precursor capable of forming a cyclic anhydride—whereas para-like isomers yield rigid, linear diacids that cannot undergo this cyclization, rendering them useless for targeted ortho-derivative synthesis[2].

Room-Temperature Processability and Phase Behavior

1,2-Dimethylnaphthalene offers a critical handling advantage over its structural analogs due to its liquid state at standard conditions. Quantitative physical property data shows that 1,2-dimethylnaphthalene has a melting point of 1.6 °C, whereas the widely procured 2,6-dimethylnaphthalene melts at approximately 111 °C and 1,5-dimethylnaphthalene melts at 82 °C [1]. This >100 °C difference in melting point eliminates the need for heated transfer lines and prevents premature crystallization during solvent or precursor applications.

Evidence DimensionMelting Point
Target Compound Data1.6 °C (Liquid at RT)
Comparator Or Baseline2,6-Dimethylnaphthalene (~111 °C, Solid at RT)
Quantified Difference~109.4 °C lower melting point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables room-temperature pumpability and eliminates the energy and infrastructure costs associated with handling solid PAH isomers.

Regioselective Oxidation to Cyclic Anhydrides

The specific 1,2-substitution pattern of this isomer dictates its downstream synthetic utility, particularly in oxidation pathways. When oxidized, 1,2-dimethylnaphthalene yields 1,2-naphthalenedicarboxylic acid, which readily dehydrates to form 1,2-naphthalenedicarboxylic anhydride, a critical intermediate for generating 1-naphthyne in photochemical studies [1]. In contrast, substituting with 2,6-dimethylnaphthalene yields 2,6-naphthalenedicarboxylic acid, a rigid monomer used for polyethylenaphthalate (PEN) that is sterically incapable of forming a monomeric cyclic anhydride [2].

Evidence DimensionOxidation Product Geometry
Target Compound DataYields ortho-dicarboxylic acid (forms cyclic anhydride)
Comparator Or Baseline2,6-Dimethylnaphthalene (Yields linear diacid, cannot form cyclic anhydride)
Quantified Difference100% divergence in anhydride formation capability
ConditionsStandard catalytic oxidation and dehydration protocols

Buyers synthesizing ortho-fused naphthalenes, specialized dyes, or reactive naphthyne intermediates must procure the 1,2-isomer, as other isomers cannot form the required cyclic anhydride.

Isomer-Specific Ecotoxicology and Behavioral Benchmarking

In environmental and toxicological modeling, 1,2-dimethylnaphthalene exhibits unique biological activity profiles that prevent generic PAH substitution. In high-throughput zebrafish larval locomotor response (LPR) assays, 1,2-dimethylnaphthalene demonstrated a distinct concentration-dependent trend of hypoactivity in dark periods, whereas other alkylated analogs, such as 1,4,5-trimethylnaphthalene, induced hyperactivity[1]. Furthermore, 1,2-dimethylnaphthalene remained active in LPR assays where other isomers like 2,6-dimethylnaphthalene showed no measurable LPR effects, establishing it as a non-interchangeable baseline for toxicity screening [1].

Evidence DimensionLocomotor Response (LPR) in Zebrafish Models
Target Compound DataInduces distinct hypoactivity trends; active in LPR assays
Comparator Or Baseline2,6-dimethylnaphthalene (inactive in equivalent LPR screening)
Quantified DifferenceActive vs. Inactive behavioral disruption profile
Conditions96-well plate format, dark/light period monitoring

Essential for environmental testing laboratories that require exact isomer standards to accurately map PAH toxicity and biodegradation profiles.

Synthesis of Ortho-Fused Naphthalene Derivatives

Due to its adjacent methyl groups, 1,2-dimethylnaphthalene is the required starting material for synthesizing 1,2-naphthalenedicarboxylic acid and its corresponding anhydride. This makes it indispensable for research involving naphthyne generation, specialized photochemical studies, and the development of complex ortho-fused dyes where linear isomers are chemically unviable [1].

High-Temperature Liquid-Phase Solvation

With a wide liquid range from 1.6 °C to 266.5 °C, 1,2-dimethylnaphthalene is highly suited for use as a specialty solvent or heat transfer fluid component. It provides stable, high-boiling liquid-phase conditions without the precipitation risks associated with solid isomers dropping out of solution upon cooling .

Petrochemical Emissions and Combustion Standardization

As a naturally occurring component in petroleum distillates with a specific low cetane contribution, 1,2-dimethylnaphthalene is utilized as a high-purity reference standard for GC/MS calibration. It allows researchers to accurately quantify diesel particulate matter (DPM) and model soot formation kinetics, which is impossible to do accurately using generic PAH mixtures [2].

Physical Description

Dimethylnaphthalene is a dark brown liquid. (NTP, 1992)

XLogP3

4.3

Boiling Point

266.5 °C

Flash Point

214 °F (NTP, 1992)

Density

1.01 (NTP, 1992)

LogP

4.31 (LogP)

Melting Point

1.6 °C

UNII

23T7O135BD

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 45 of 46 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

48 mm Hg at 124 °F ; 89 mm Hg at 167° F; 147 mm Hg at 199° F (NTP, 1992)
0.01 mmHg

Other CAS

573-98-8
28804-88-8

Wikipedia

1,2-dimethylnaphthalene

General Manufacturing Information

Naphthalene, dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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